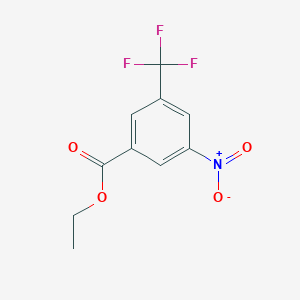

Ethyl 3-nitro-5-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

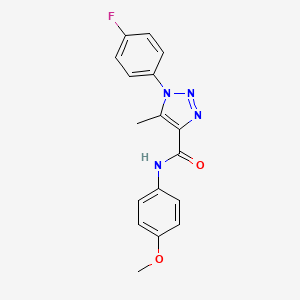

Ethyl 3-nitro-5-(trifluoromethyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It has a molecular weight of 249.15 . The compound is usually stored in a refrigerator and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 . This indicates the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and an ethyl ester group (-COOC2H5) in the molecule. Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Novel Compounds : Ethyl 3-nitro-5-(trifluoromethyl)benzoate has been utilized in the synthesis of various novel compounds. For instance, it was used in the Reformatsky-type reaction to create ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate, which was further processed into other derivatives for potential applications (Coe, Markou, & Tatlow, 1997).

Reactivity Studies : Research on the reactivity of nitro-group compounds, like this compound, has revealed insights into their behavior in different chemical reactions. For instance, studies have shown how nitro groups influence the rates of alkaline hydrolysis, which is critical for understanding the chemical properties of these compounds (Iskander, Tewfik, & Wasif, 1966).

Optimizing Synthesis Methods : Research has focused on optimizing the synthesis methods for derivatives of this compound. Techniques like high-pressure microwave synthesis have been employed to improve efficiency and yield, highlighting the compound's relevance in modern synthetic chemistry (Shao-ming, 2004).

Photonic and Optical Applications

- Nonlinear Optical Properties : this compound derivatives have been studied for their third-order nonlinear optical properties. This research is pivotal for applications in photonic devices, as these properties are essential for the development of new materials with high nonlinear optical behavior (Nair et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities

Mode of Action

The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to several applications in medicines, electronics, agrochemicals, and catalysis . The specific interactions of this compound with its targets and the resulting changes are areas for future research.

Properties

IUPAC Name |

ethyl 3-nitro-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-2-18-9(15)6-3-7(10(11,12)13)5-8(4-6)14(16)17/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUPMSKIJLRXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

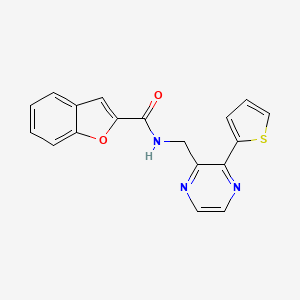

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)

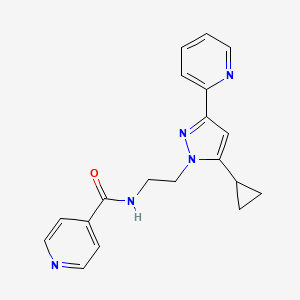

![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)

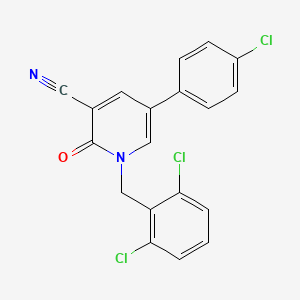

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)

![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)